molecular formula C16H14N6 B2753815 3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380168-27-2

3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B2753815
CAS No.: 2380168-27-2
M. Wt: 290.33
InChI Key: MWKCEIPSYWLXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a pyrazine ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

The synthesis of 3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents.

    Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

    Pyrazine Ring Formation: The pyrazine ring is often synthesized through condensation reactions involving diamines and dicarbonyl compounds.

    Final Coupling: The final step involves coupling the benzimidazole, azetidine, and pyrazine moieties under specific reaction conditions to form the desired compound.

Chemical Reactions Analysis

3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions varying from room temperature to elevated temperatures.

Scientific Research Applications

3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes to exert its effects.

Comparison with Similar Compounds

3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile can be compared with other similar compounds:

Properties

IUPAC Name

3-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6/c1-11-20-13-4-2-3-5-15(13)22(11)12-9-21(10-12)16-14(8-17)18-6-7-19-16/h2-7,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKCEIPSYWLXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.